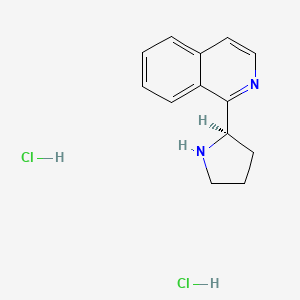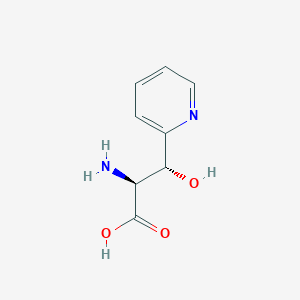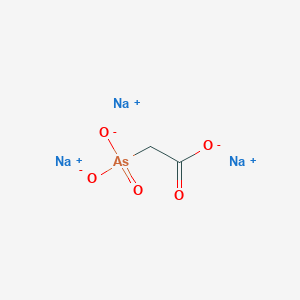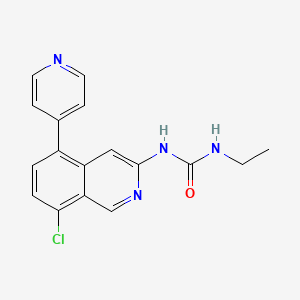
(R)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is a chiral compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of a pyrrolidine ring attached to the isoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the isoquinoline derivative with a suitable pyrrolidine precursor under basic conditions.
Resolution of Enantiomers: The racemic mixture of the product is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Employing high-throughput screening to optimize temperature, pressure, and solvent conditions.
Purification: Using large-scale chromatographic techniques or crystallization methods to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Functionalized pyrrolidine derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology
Neuropharmacology: Investigated for its potential effects on neurotransmitter systems.
Enzyme Inhibition: Studied as a potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting neurological disorders.
Diagnostic Tools: Used in the development of diagnostic agents for imaging studies.
Industry
Material Science: Utilized in the synthesis of novel materials with specific electronic properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemical agents.
作用機序
The mechanism of action of ®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in neuropharmacology, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
類似化合物との比較
Similar Compounds
(S)-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
1-(Pyrrolidin-2-yl)isoquinoline: The non-chiral version, lacking the specific stereochemistry.
1-(Piperidin-2-yl)isoquinoline: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-1-(Pyrrolidin-2-yl)isoquinoline dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This stereochemistry is crucial for its interaction with chiral biological targets, making it a valuable compound in asymmetric synthesis and drug development.
特性
分子式 |
C13H16Cl2N2 |
|---|---|
分子量 |
271.18 g/mol |
IUPAC名 |
1-[(2R)-pyrrolidin-2-yl]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-2-5-11-10(4-1)7-9-15-13(11)12-6-3-8-14-12;;/h1-2,4-5,7,9,12,14H,3,6,8H2;2*1H/t12-;;/m1../s1 |
InChIキー |
SNSBFUCWURLPMQ-CURYUGHLSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=NC=CC3=CC=CC=C32.Cl.Cl |
正規SMILES |
C1CC(NC1)C2=NC=CC3=CC=CC=C32.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)


![6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12844711.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)

![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)


